molecular formula C10H10N2O3 B1429624 2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole CAS No. 1441050-03-8

2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole

Cat. No. B1429624
M. Wt: 206.2 g/mol
InChI Key: PMQONDGUURDUHY-UHFFFAOYSA-N
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Description

“2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole” is a derivative of benzoxazole . Benzoxazole is a bicyclic planar molecule and is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass .

Scientific Research Applications

Topoisomerase Inhibitors

Benzoxazole derivatives, including those similar to 2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole, have been identified as potential eukaryotic DNA topoisomerase II inhibitors. These compounds can inhibit topoisomerase II at various concentrations, with some derivatives showing higher activity than standard drugs like etoposide (Pınar et al., 2004).

Photochromic Properties

Research into benzoxazole derivatives also includes studies on their photochromic properties. For example, specific substitutions in the benzoxazole structure can lead to the formation of photoinduced forms such as azamerocyanine, indicating potential applications in the field of photochemistry (Zakhs et al., 2001).

Antimicrobial Activity

Benzoxazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds demonstrate a broad spectrum of activity against various microorganisms, suggesting their potential use in developing new antimicrobial agents (Balaswamy et al., 2012); (Ertan-Bolelli et al., 2016).

Vibrational Spectroscopy

In the field of spectroscopy, studies have been conducted on the vibrational spectroscopic properties of benzoxazole derivatives. These studies, which include ab initio calculations, are crucial for understanding the molecular structure and characteristics of these compounds (Mary et al., 2008).

Apoptosis Induction in Tumor Cells

Some benzoxazole derivatives have been investigated for their ability to induce apoptosis and inhibit resistance in tumor cells. This research is significant in the context of cancer treatment and understanding how certain compounds can affect tumor cell survival (Varga et al., 2005).

Anthelmintic Activity

Research into the anthelmintic activity of benzoxazole derivatives has demonstrated that these compounds can be effective against parasites. Molecular docking studies have been used to understand their interaction with target proteins like β-tubulin, providing insights into their potential as anthelmintic agents (Satyendra et al., 2015).

Structural Analysis

Studies on the structural aspects of benzoxazole derivatives, such as the analysis of their molecular conformations and interactions, have been conducted to better understand their properties and potential applications (Centore et al., 2013).

properties

IUPAC Name

2-ethyl-7-methyl-5-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-3-9-11-8-5-7(12(13)14)4-6(2)10(8)15-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQONDGUURDUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C(=CC(=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-7-methyl-5-nitro-1,3-benzoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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